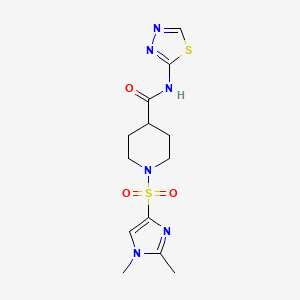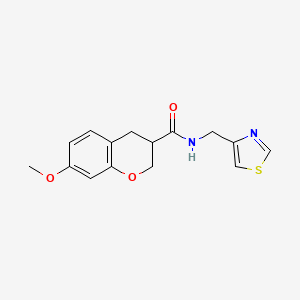
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-cancer properties. It was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center and has since been the subject of extensive scientific research. In
Mécanisme D'action
The mechanism of action of 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide involves the inhibition of BMI-1 expression through the disruption of the interaction between BMI-1 and the transcription factor, RING1B. This disruption leads to the degradation of BMI-1 and a subsequent decrease in the self-renewal capacity of cancer stem cells. 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has also been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of BMI-1 and other stem cell markers in cancer cells, which is thought to be due to its ability to inhibit the self-renewal capacity of cancer stem cells. 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has also been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the expression of anti-apoptotic proteins. In addition, 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide in lab experiments is that it has been shown to have anti-cancer properties in a variety of cancer cell lines and animal models. This makes it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of using 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are a number of future directions for research on 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide. One area of research is the development of more potent and selective inhibitors of BMI-1. Another area of research is the investigation of the potential use of 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide in combination with other anti-cancer agents. In addition, further research is needed to determine the safety and efficacy of 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide in clinical trials. Overall, 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide is a promising candidate for the development of new anti-cancer therapies, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 1-pyridin-3-ylsulfonyl chloride with piperidine-4-carboxamide. This is followed by the reaction of the resulting intermediate with 1,3-thiazol-4-ylmethylamine to form 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide. The overall yield of this process is around 20%, which makes it a relatively efficient method for synthesizing 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has been the subject of extensive scientific research due to its potential anti-cancer properties. It has been shown to inhibit the expression of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. This inhibition leads to a decrease in the self-renewal capacity of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has also been shown to have anti-tumor activity in a variety of cancer cell lines and animal models.
Propriétés
IUPAC Name |
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c20-15(17-8-13-10-23-11-18-13)12-3-6-19(7-4-12)24(21,22)14-2-1-5-16-9-14/h1-2,5,9-12H,3-4,6-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBHUASRKCBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CSC=N2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,1-Dioxothiolan-3-yl)-1-ethyl-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7536314.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7536316.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7536326.png)
![(E)-3-(9-ethylcarbazol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B7536331.png)
![N-[2-(furan-2-carbonylamino)ethyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536337.png)
![1-(2-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7536338.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536345.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7536346.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536349.png)

![N-[2-(5-chlorothiophen-2-yl)ethyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536371.png)
